molecular formula C9H4F5N B13523978 3-(Perfluorophenyl)propanenitrile

3-(Perfluorophenyl)propanenitrile

Cat. No.: B13523978
M. Wt: 221.13 g/mol
InChI Key: WWFWBAVZSKWVHN-UHFFFAOYSA-N
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Description

3-(Perfluorophenyl)propanenitrile (C$9$H$4$F$5$N) is a nitrile derivative featuring a perfluorophenyl (C$6$F$_5$) group attached to a propanenitrile backbone. The perfluorophenyl substituent imparts strong electron-withdrawing properties, enhancing the electrophilicity of the nitrile group. This compound is utilized in coordination chemistry, as evidenced by its incorporation into thiourea-based ligands for metal complexes . Its stability and electronic characteristics make it relevant in materials science and catalysis.

Properties

Molecular Formula

C9H4F5N

Molecular Weight

221.13 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)propanenitrile

InChI

InChI=1S/C9H4F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H2

InChI Key

WWFWBAVZSKWVHN-UHFFFAOYSA-N

Canonical SMILES

C(CC1=C(C(=C(C(=C1F)F)F)F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorophenyl)propanenitrile typically involves the reaction of perfluorobenzene with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where perfluorobenzene reacts with a propanenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Perfluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of perfluorophenyl carboxylic acids.

    Reduction: Formation of 3-(Perfluorophenyl)propanamine.

    Substitution: Various substituted perfluorophenyl derivatives.

Scientific Research Applications

3-(Perfluorophenyl)propanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Perfluorophenyl)propanenitrile is primarily influenced by the electron-withdrawing effects of the perfluorophenyl group. This effect can alter the reactivity of the nitrile group, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The substituent on the propanenitrile backbone significantly influences reactivity and applications:

Compound Substituent Electronic Effect Steric Profile
3-(Perfluorophenyl)propanenitrile C$6$F$5$ Strong electron-withdrawing Moderate (planar aryl)
3-(2-Fluorophenyl)propanenitrile 2-Fluorophenyl Moderate electron-withdrawing Low (mono-substituted)
3-(2-Fluorophenoxy)propanenitrile 2-Fluorophenoxy Electron-withdrawing (O-linkage) Moderate (flexible)
3-[(2-Fluorophenyl)sulfonyl]propanenitrile 2-Fluorophenylsulfonyl Strongly electron-withdrawing High (bulky sulfonyl)
3-(3-Trifluoromethylphenyl)propanenitrile 3-CF$_3$-phenyl Electron-withdrawing Moderate (meta-subst.)

Key Observations :

  • The perfluorophenyl group (C$6$F$5$) offers superior electron withdrawal compared to mono-fluoro or trifluoromethyl groups, enhancing nitrile reactivity in nucleophilic additions .
  • Bulky substituents like sulfonyl groups hinder steric accessibility, limiting applications in catalysis .

Physical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point (Estimated) Solubility
This compound 221 High (due to fluorination) Low in polar solvents
3-(2-Fluorophenyl)propanenitrile 149 Moderate Moderate in organic solvents
3-(2-Fluorophenoxy)propanenitrile 165 Moderate Soluble in DMSO, acetone
3-(3-Trifluoromethylphenyl)propanenitrile 199 High Low in water, high in THF

Notes:

  • Fluorinated aryl groups increase molecular weight and hydrophobicity, reducing aqueous solubility.
  • Polar linkers (e.g., phenoxy in 3-(2-fluorophenoxy)propanenitrile) improve solubility in aprotic solvents .

Reactivity and Chemical Behavior

Nitrile Reactivity:
  • This compound : The electron-deficient nitrile undergoes rapid nucleophilic additions (e.g., with amines or thiols) to form dithiocarbamates or amides .
  • 3-((Pyridin-2-yl)methylamino)propanenitrile: Forms stable Ni(II) dithiocarbamate complexes due to chelation with pyridyl nitrogen and sulfur atoms .
  • 3-(3-Trifluoromethylphenyl)propanenitrile : Used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .
Stability:
  • Perfluorophenyl derivatives exhibit exceptional thermal and oxidative stability, ideal for high-temperature applications .
  • Sulfonyl-substituted analogs (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile) may decompose under acidic conditions .

Highlights :

  • Fluorinated propanenitriles are pivotal in synthesizing bioactive molecules (e.g., antihypertensives, antifungals) due to their metabolic stability .

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